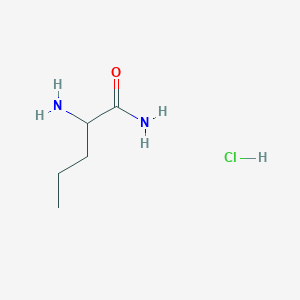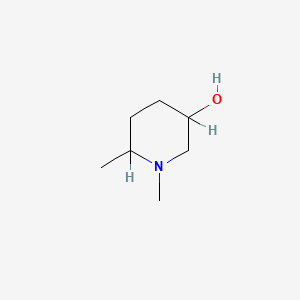-1,2-cyclohexanediamine CAS No. 928769-12-4](/img/structure/B3332892.png)
N,N'-Bis[3-(2-methoxyphenyl)-2-hydroxybenzyl](1R,2R)-1,2-cyclohexanediamine
Descripción general
Descripción
N,N'-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclohexanediamine backbone with two benzyl groups substituted at the nitrogen atoms, each benzyl group containing a 2-methoxyphenyl and a 2-hydroxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxybenzaldehyde with 2-hydroxybenzylamine under acidic conditions to form Schiff bases, followed by reduction and subsequent cyclization to form the cyclohexanediamine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals
Biology: The compound's ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding. It can be used to develop new drugs or probes for biological research.
Medicine: Potential applications in medicine include the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the discovery of novel treatments for various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its versatility makes it valuable in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which N,N'-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine exerts its effects depends on its specific application. For example, in catalysis, it may act as a chelating agent, stabilizing metal centers and facilitating reactions. In biological systems, it may bind to specific receptors or enzymes, modulating their activity.
Molecular Targets and Pathways:
Catalysis: Stabilization of metal centers in catalytic processes.
Biological Systems: Binding to enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
N,N'-Bis(3-methoxyphenyl)isophthalamide: Similar in structure but with different functional groups.
Guanidine, N,N'-bis(2-methylphenyl): Another compound with a guanidine core and phenyl substituents.
Uniqueness: N,N'-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine stands out due to its unique combination of methoxy and hydroxy groups on the benzyl moieties, which can influence its reactivity and binding properties compared to similar compounds.
3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine in various scientific fields
Propiedades
IUPAC Name |
2-[[[(1R,2R)-2-[[2-hydroxy-3-(2-methoxyphenyl)phenyl]methylamino]cyclohexyl]amino]methyl]-6-(2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4/c1-39-31-19-7-3-13-25(31)27-15-9-11-23(33(27)37)21-35-29-17-5-6-18-30(29)36-22-24-12-10-16-28(34(24)38)26-14-4-8-20-32(26)40-2/h3-4,7-16,19-20,29-30,35-38H,5-6,17-18,21-22H2,1-2H3/t29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGSBSWRBEISW-LOYHVIPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2O)CNC3CCCCC3NCC4=C(C(=CC=C4)C5=CC=CC=C5OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2O)CN[C@@H]3CCCC[C@H]3NCC4=C(C(=CC=C4)C5=CC=CC=C5OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3332845.png)


![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)




![Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B3332904.png)


